molecular formula C20H21N7 B15232563 1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B15232563
M. Wt: 359.4 g/mol
InChI Key: URZDDZOCZXRKMZ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications. Its unique structure, featuring multiple nitrogen-containing heterocycles, makes it a versatile molecule for various chemical reactions and biological interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This can be achieved by reacting 3,5-diamino-1H-pyrazole with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the pyridin-2-yl group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with the pyrazolo[3,4-d]pyrimidine core.

    N-Alkylation: The final step is the N-alkylation of the pyrazolo[3,4-d]pyrimidine core with 1-(pyridin-4-yl)propyl bromide or a similar alkylating agent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated derivatives in the presence of a base like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. These interactions can lead to various biological effects, such as inhibition of cell proliferation or modulation of immune responses.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethyl-6-(pyridin-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Lacks the N-(1-(pyridin-4-yl)propyl) group.

    1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Contains a methyl group instead of a propyl group.

Uniqueness

1,3-Dimethyl-6-(pyridin-2-yl)-N-(1-(pyridin-4-yl)propyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both pyridin-2-yl and pyridin-4-yl groups, along with the propyl linker, provides a distinct spatial arrangement that can enhance its binding affinity to certain molecular targets.

Properties

Molecular Formula

C20H21N7

Molecular Weight

359.4 g/mol

IUPAC Name

1,3-dimethyl-6-pyridin-2-yl-N-(1-pyridin-4-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine

InChI

InChI=1S/C20H21N7/c1-4-15(14-8-11-21-12-9-14)23-19-17-13(2)26-27(3)20(17)25-18(24-19)16-7-5-6-10-22-16/h5-12,15H,4H2,1-3H3,(H,23,24,25)

InChI Key

URZDDZOCZXRKMZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=NC=C1)NC2=C3C(=NN(C3=NC(=N2)C4=CC=CC=N4)C)C

Origin of Product

United States

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